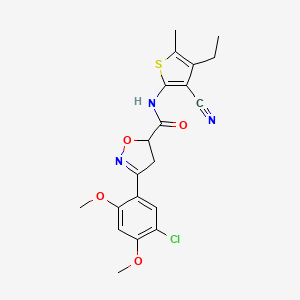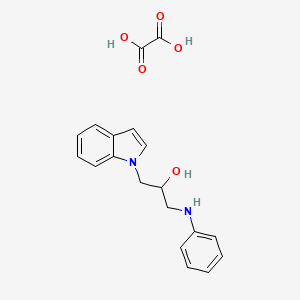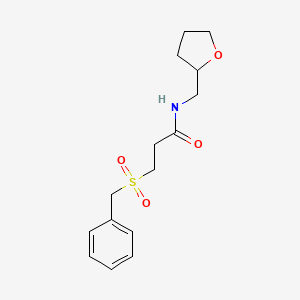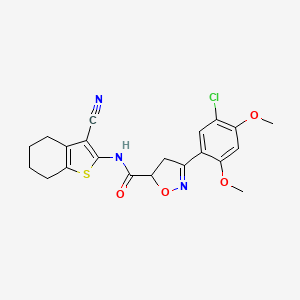![molecular formula C18H10ClF3N2O4 B4198050 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B4198050.png)
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-nitrophenyl)furan-2-carboxamide
Overview
Description
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a combination of chloro, trifluoromethyl, nitro, and furan functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-nitrophenyl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furancarboxaldehyde: This intermediate can be synthesized by reacting 2-chloro-5-(trifluoromethyl)phenylboronic acid with 2-furancarboxaldehyde under Suzuki coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-nitrophenyl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under strong oxidizing conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-aminophenyl)-2-furamide.
Substitution: 5-[2-(substituted)-5-(trifluoromethyl)phenyl]-N-(4-nitrophenyl)-2-furamide.
Scientific Research Applications
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-nitrophenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It serves as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase and lipoxygenase, leading to reduced production of inflammatory mediators.
Signal Transduction: It interferes with signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furancarboxaldehyde
- 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furoic acid
- 2-chloro-5-(trifluoromethyl)phenyl isocyanate
Uniqueness
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-nitrophenyl)furan-2-carboxamide is unique due to the presence of both nitro and furan functional groups, which impart distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N2O4/c19-14-6-1-10(18(20,21)22)9-13(14)15-7-8-16(28-15)17(25)23-11-2-4-12(5-3-11)24(26)27/h1-9H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZCUPXYJXHLFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-[4-(2-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4197972.png)

![2-(4-tert-butylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B4197982.png)
![2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4197989.png)
![3-Iodo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile](/img/structure/B4197996.png)
![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4198007.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4198014.png)



![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B4198066.png)
![N-benzyl-7-(3-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4198069.png)
![N-(2-methoxyethyl)-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4198072.png)
![4-{[benzyl(methyl)amino]sulfonyl}-N-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4198074.png)
